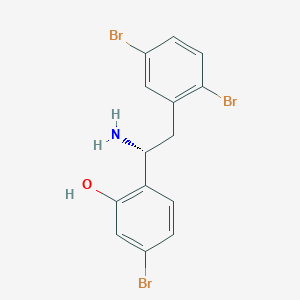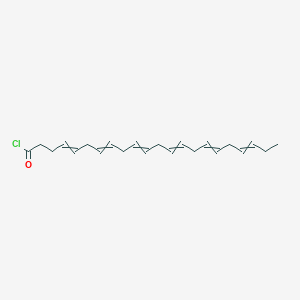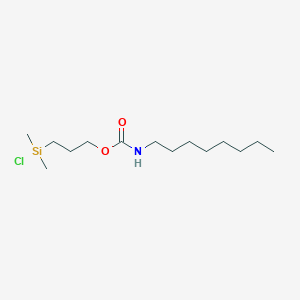![molecular formula C16H9NO4 B3106419 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 15875-61-3](/img/structure/B3106419.png)
2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H9NO4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic and Photocatalytic Properties
New heteroleptic Ni(II) complexes incorporating derivatives similar to 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione have been synthesized and characterized. These complexes have been explored for their electrocatalytic properties, particularly for oxygen evolution reaction (OER), indicating significant potential in energy conversion and storage applications. One of the complexes demonstrated high activity for OER, showcasing the compound's applicability in renewable energy technologies (Anamika et al., 2020).
Synthesis of Derivatives for Various Applications
A study reported the ultrasound-assisted synthesis of derivatives including 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) under environmentally benign conditions. This method emphasizes the compound's versatility in synthesizing novel derivatives efficiently, which could have implications in materials science and medicinal chemistry (R. Ghahremanzadeh et al., 2011).
Biological Activities
Research on indan-1,3-dione derivatives, closely related to this compound, has shown promising leishmanicidal and cytotoxic activities. These compounds were evaluated against leukemia cell lines and Leishmania amazonensis, with some derivatives exhibiting significant biological activity. This finding could lead to the development of new therapeutic agents (A. P. M. de Souza et al., 2021).
Optical and Sensing Applications
Derivatives of this compound exhibit unique optical properties such as piezochromism, acidochromism, and aggregation-induced emission characteristics. These properties are crucial for developing new materials for sensing, imaging, and optoelectronic devices. One study highlighted the compound's potential in cell imaging, demonstrating its application in bioimaging technologies (Y. Lei et al., 2016).
Chemosensor Development
The synthesis and characterization of derivatives acting as chemosensors for detecting metal ions like Co2+ have been detailed. These sensors exhibit high selectivity and sensitivity, underlining the compound's application in environmental monitoring and analytical chemistry (A. Subhasri & C. Anbuselvan, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in early discovery research for various purposes .
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their potential interactions with various biological targets .
Pharmacokinetics
A study on a similar compound has indicated promising pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-15-11-6-2-3-7-12(11)16(19)13(15)9-10-5-1-4-8-14(10)17(20)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZCOFHMUCVBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


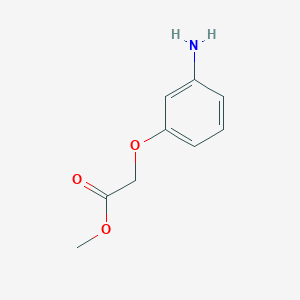
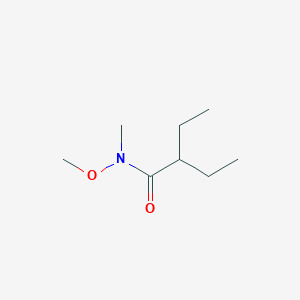


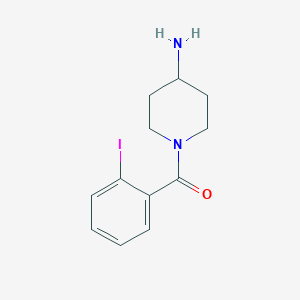
![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)

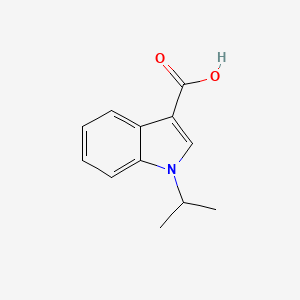
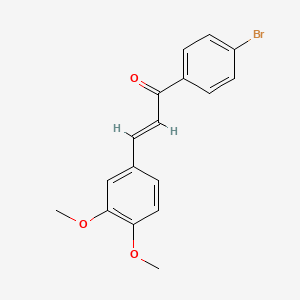
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
